2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with methoxy, piperidinyl, and pyrimidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzoic acid with 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-hydroxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide.
Reduction: 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The piperidinyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives such as:
Uniqueness
The presence of both methoxy and piperidinyl groups in this compound distinguishes it from other similar compounds. These groups contribute to its unique chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-methoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(23-10-6-3-7-11-23)22-17(21-14)13-20-19(24)15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJAPAXUOSPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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